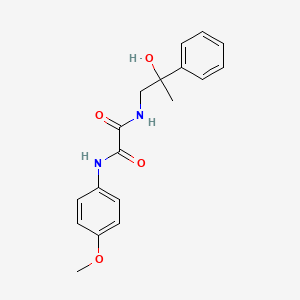

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-18(23,13-6-4-3-5-7-13)12-19-16(21)17(22)20-14-8-10-15(24-2)11-9-14/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMTLFCGRTYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of N1-(2-oxo-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide.

Reduction: Formation of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues

The following compounds share structural and functional similarities with the target molecule:

*Calculated based on molecular formula.

Key Structural Differences:

- Substituent Polarity : The target compound’s hydroxy group at N1 enhances hydrophilicity compared to analogs with chlorophenyl (81) or adamantyl (10) groups .

- Chirality : The 2-hydroxy-2-phenylpropyl group introduces a stereogenic center, unlike symmetrically substituted analogs (e.g., S336) .

- Electron Effects : The 4-methoxyphenyl group at N2 provides electron donation, contrasting with electron-withdrawing groups (e.g., Cl in compound 81) .

Antiviral Activity:

- The target compound’s hydroxy group may improve solubility and binding to viral envelope proteins .

Enzyme Inhibition:

- Compound 81 () inhibits cytochrome P450 4F11 (IC50 = 1.2 µM), critical in lipid metabolism. The target compound’s methoxyphenyl group may similarly modulate enzyme interactions .

Toxicological and Metabolic Profiles

- Metabolism : Oxalamides like S336 are metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic/alkyl chains. The hydroxy group in the target compound may accelerate glucuronidation, enhancing detoxification .

- Safety: For flavoring analogs, NOEL values exceed 100 mg/kg/day, indicating low toxicity. The target compound’s safety profile may align with these findings if metabolic pathways are conserved .

Research Findings and Implications

- Antiviral Potential: The hydroxy and methoxy groups in the target compound could mimic the pharmacophores of HIV entry inhibitors (e.g., compound 13), warranting antiviral screening .

- Enzyme Modulation : Structural alignment with compound 81 suggests possible activity against lipid-metabolizing enzymes, relevant for metabolic disorder therapeutics .

Biological Activity

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is performed in an inert atmosphere to prevent hydrolysis and ensure the stability of the oxalamide linkage.

Synthetic Route

- Preparation of Reactants :

- 2-Hydroxy-2-phenylpropylamine

- 4-Methoxybenzoyl chloride

- Reaction Conditions :

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Low temperatures to control exothermic reactions

Biological Activity

This compound exhibits various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

The compound's mechanism of action involves the inhibition of specific enzymes and receptors, which may lead to modulation of cellular pathways. It has been shown to interact with extracellular signal-regulated kinases (ERK1/2), influencing cell proliferation and survival.

Anti-Cancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study on breast cancer cells showed that treatment with this compound resulted in significant cell death through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Caspase-dependent apoptosis |

| HeLa (Cervical) | 12.7 | ERK1/2 pathway inhibition |

Neuroprotective Effects

In vivo studies have indicated that the compound can protect neuronal cells from oxidative stress. It was found to reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents.

| Treatment Condition | ROS Levels (µM) | % Reduction |

|---|---|---|

| Control | 50 | - |

| Compound Treatment | 20 | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.